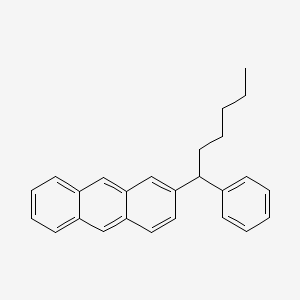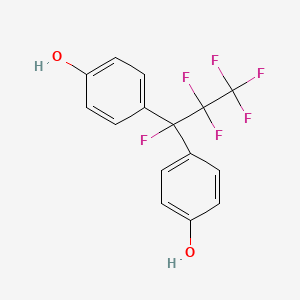
4,4'-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of hexafluoropropane and diphenol groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol typically involves the reaction of hexafluoropropane derivatives with phenolic compounds. One common method includes the reaction of 1,1,1,3,3,3-hexafluoropropane with phenol in the presence of a catalyst such as trivalent chromium supported on carbon . The reaction is carried out at elevated temperatures ranging from 250-400°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production. The process may also include purification steps such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The phenolic groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Mechanism of Action
The mechanism by which 4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol exerts its effects involves interactions with various molecular targets. The hexafluoropropane group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenolic groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological activity and chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Hexafluoroisopropylidene)diphenol: Similar in structure but with different fluorination patterns.
4,4’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bisaniline: Contains amino groups instead of phenolic groups.
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with a hydroxyl group instead of phenolic groups.
Uniqueness
4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol is unique due to its specific fluorination pattern and the presence of both hexafluoropropane and diphenol groups. This combination imparts distinct chemical properties, such as high stability, reactivity, and the ability to participate in a wide range of chemical reactions.
Properties
CAS No. |
791617-67-9 |
|---|---|
Molecular Formula |
C15H10F6O2 |
Molecular Weight |
336.23 g/mol |
IUPAC Name |
4-[1,2,2,3,3,3-hexafluoro-1-(4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C15H10F6O2/c16-13(14(17,18)15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H |
InChI Key |
QEQQAFXMPDXVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(C(F)(F)F)(F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


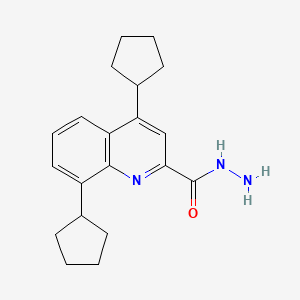
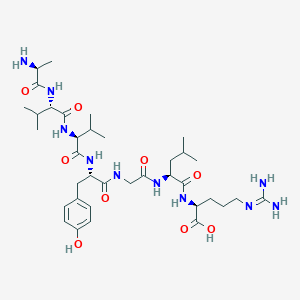
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
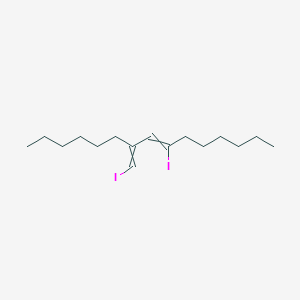
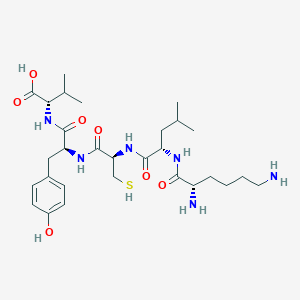
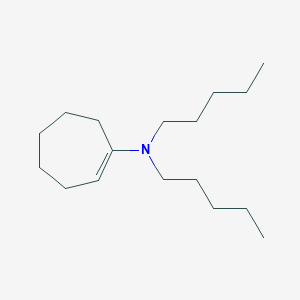
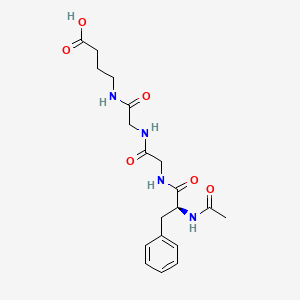
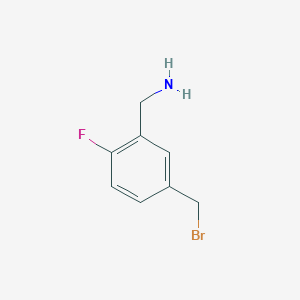
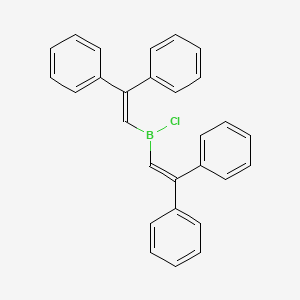
![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)
![[(2-Aminoethyl)azanediyl]dimethanol](/img/structure/B14230666.png)
![2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14230667.png)
![1H-Pyrazolo[3,4-b]quinoline, 6-methyl-1,3-diphenyl-](/img/structure/B14230671.png)
